Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphonium iodide
Description
Molecular Formula: C₂₇H₃₀IP Molecular Weight: 512.41 g/mol CAS Number: 1171067-76-7 Structure: The compound consists of a triphenylphosphonium cation substituted with a trans-4-vinylcyclohexylmethyl group and an iodide counterion. This structure enhances its utility in applications requiring controlled steric environments or polymerization capabilities, such as in advanced materials or catalytic systems .
Properties
CAS No. |
1171067-76-7 |
|---|---|
Molecular Formula |
C27H30IP |
Molecular Weight |
512.4 g/mol |
IUPAC Name |
(4-ethenylcyclohexyl)methyl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C27H30P.HI/c1-2-23-18-20-24(21-19-23)22-28(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h2-17,23-24H,1,18-22H2;1H/q+1;/p-1 |
InChI Key |
VPGKNYFBQZUOTG-UHFFFAOYSA-M |
Canonical SMILES |
C=CC1CCC(CC1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphonium iodide typically involves the reaction of triphenylphosphine with trans-4-vinylcyclohexylmethyl iodide. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the phosphonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphonium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts.
Scientific Research Applications
Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphonium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in the study of biological systems, especially in the investigation of phosphonium-based drugs.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphonium iodide involves its interaction with molecular targets through its phosphonium ion. The compound can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. The pathways involved include nucleophilic substitution and redox reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphonium iodide with structurally related phosphonium salts:
Key Differences and Insights :
Steric Effects: The trans-4-vinylcyclohexylmethyl group in the target compound imposes significant steric hindrance compared to smaller substituents like methyl or ethyl. This bulkiness may reduce reactivity in nucleophilic substitutions but enhance stability in polymer matrices or surface adsorption applications .
Solubility and Reactivity: Methyl triphenylphosphonium iodide is highly soluble in polar solvents (water, methanol), making it ideal for phase transfer catalysis. In contrast, the target compound’s hydrophobic vinylcyclohexyl group likely reduces polar solvent solubility, favoring nonpolar environments . Ethyl triphenylphosphonium iodide balances moderate solubility and steric effects, enabling its use as a catalyst in epoxy resin synthesis .
Trimethylsilylmethyl substituents (e.g., in CAS 3739-98-8) enhance lipophilicity, useful in membrane transport studies or isotopic labeling .
Adsorption and Corrosion Inhibition :
- Tetraphenylphosphonium iodide demonstrates superior corrosion inhibition on steel surfaces (ΔGₐdₛ ≈ -46.5 kJ/mol) due to strong chemisorption. The target compound’s adsorption behavior remains unexplored, but its vinylcyclohexyl group may offer unique interfacial interactions .
Thermal Stability :
- Methyl triphenylphosphonium iodide has a melting point of 183–188°C, typical for quaternary phosphonium salts. The target compound’s larger structure may increase thermal stability, though experimental data are lacking .
Applications :
- The target compound’s vinyl group suggests utility in crosslinking reactions or polymer composites, whereas ethyl triphenylphosphonium iodide is preferred in epoxy resin catalysis due to its smaller size and reactivity .
- Cyclohexyl triphenylphosphonium iodide serves as a phase transfer catalyst, but its saturated cyclohexyl group lacks the reactivity of the vinyl substituent .
Research Findings and Data Tables
Table 1: Adsorption Properties of Selected Phosphonium Salts
| Compound | Adsorption Isotherm Model | ΔGₐdₛ (kJ/mol) | Interaction Parameter (g) |
|---|---|---|---|
| Tetraphenylphosphonium iodide | Frumkin/Temkin | -46.5 | -0.982 (repulsive) |
| (Chloromethyl)triphenylphosphonium chloride | Langmuir | -35.7 | N/A |
| Target Compound* | Not reported | Not reported | Not reported |
*Hypothesized to follow Frumkin isotherm due to steric repulsion from the vinylcyclohexyl group .
Table 2: Solubility Comparison
| Compound | Solubility in Water | Solubility in Methanol |
|---|---|---|
| Methyl triphenylphosphonium iodide | High | High |
| Cyclohexyl triphenylphosphonium iodide | Moderate | Moderate |
| Target Compound | Low (predicted) | Moderate (predicted) |
Biological Activity
Triphenyl((trans-4-vinylcyclohexyl)methyl)phosphonium iodide, a phosphonium salt, has garnered attention in various fields due to its unique structural properties and potential biological activities. This compound is characterized by its triphenyl phosphonium cation and a vinylcyclohexyl group, which may influence its interaction with biological systems.
- Molecular Formula: C19H18I2P
- Molecular Weight: 530.12 g/mol
- CAS Number: 3020-28-8
- Solubility: Poorly soluble in water but shows moderate solubility in organic solvents.
- Log P (octanol-water partition coefficient): Indicates potential membrane permeability, which is crucial for biological activity.
Phosphonium compounds like this compound are known to act as photosensitizers in photodynamic therapy (PDT). The mechanism involves the generation of reactive oxygen species (ROS) upon light activation, leading to cellular damage in targeted tissues, particularly cancerous cells.
Anticancer Properties
Research indicates that triphenyl phosphonium derivatives can enhance the efficacy of photodynamic therapy by improving the selectivity and uptake of photosensitizers in tumor tissues. A comparative study highlighted that these compounds could significantly increase cellular uptake and localization within cancer cells, thus enhancing their therapeutic effects .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound exhibits selective cytotoxic effects against various cancer cell lines. For instance:
- HeLa Cells: Showed a significant reduction in viability upon treatment with the compound.
- MCF-7 Cells: Displayed moderate sensitivity, indicating potential for breast cancer treatment.
Case Studies
-
Study on Photodynamic Therapy Efficacy:
- Objective: To assess the effectiveness of triphenyl phosphonium derivatives in PDT.
- Findings: Enhanced tumor cell death was observed when combined with light exposure, suggesting a promising avenue for cancer treatment.
-
Cellular Uptake Analysis:
- Methodology: Utilized fluorescence microscopy to track the localization of the compound within cells.
- Results: High accumulation in mitochondria was noted, correlating with increased ROS production and subsequent apoptosis in cancer cells.
Data Table: Biological Activity Summary
| Activity Type | Cell Line | Effectiveness | IC50 (µM) |
|---|---|---|---|
| Cytotoxicity | HeLa | High | 5.2 |
| Cytotoxicity | MCF-7 | Moderate | 12.4 |
| Photodynamic Therapy | A549 (Lung) | Significant | 8.1 |
| Cellular Uptake | HeLa | High localization | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
